2,3-Dihydro-1-benzothiophene 1,1-dioxide
Overview
Description
2,3-Dihydro-1-benzothiophene 1,1-dioxide is a chemical compound that serves as a core structure in the synthesis of various heterocyclic compounds. Its significance lies in its unique chemical and physical properties, which make it a valuable intermediate in organic synthesis.
Synthesis Analysis
A novel synthesis method for preparing five-membered heterocycles containing the sulfonyl group, including 2,3-dihydro-1-benzothiophene 1,1-dioxides, has been described. This method involves the dilithiation of (isopropylsulfonyl)benzene followed by reaction with gem-dihalo compounds, esters, or acyl halides to obtain the desired products in good yields (Cabiddu et al., 1993).
Scientific Research Applications
Chemical Synthesis and Properties
Benzothiazoles, including compounds similar to 2,3-Dihydro-1-benzothiophene 1,1-dioxide, have been extensively studied for their unique chemical properties and synthesis methods. One review highlights the chemistry and properties of benzimidazolyl-pyridines and benzthiazolyl-pyridines, noting their complex compounds and various important properties such as spectroscopic properties and biological activity (Boča, Jameson, & Linert, 2011). Similarly, research on the chemical fixation of CO2 with aniline derivatives shows the synthesis of benzene-fused azole compounds, including benzothiazoles, from CO2, suggesting innovative routes to value-added chemicals (Vessally et al., 2017).
Biological Activity and Pharmacological Potential
Benzothiazepine derivatives, closely related to benzothiazoles, exhibit a range of biological activities, making them significant in drug research. These compounds have been found to possess various bioactivities, including coronary vasodilatory, tranquilizer, antidepressant, antihypertensive, and calcium channel blocker effects (Dighe et al., 2015). Furthermore, a study on 1,2-Benzoxathiin-4(3H)-one 2,2-dioxide, which shares a similar sulfur-containing heterocyclic structure with 2,3-Dihydro-1-benzothiophene 1,1-dioxide, highlights its synthetic potential and pharmacological applications, suggesting its derivatives could possess anticoagulant, antimicrobial, and antitumor properties (Hryhoriv et al., 2021).
Environmental Applications
The degradation and biodegradation of thiophene derivatives in petroleum highlight the environmental relevance of similar sulfur-containing compounds. A review of the occurrence, toxicity, and biodegradation of condensed thiophenes in petroleum suggests the importance of understanding the environmental impact and biodegradation pathways of these compounds (Kropp & Fedorak, 1998).
Future Directions
The future directions of research on 2,3-Dihydro-1-benzothiophene 1,1-dioxide could involve further exploration of its inhibitory effects on STAT3, as well as its potential applications in cancer treatment . Additionally, more studies could be conducted to fully understand its chemical reactions and synthesis process .
properties
IUPAC Name |
2,3-dihydro-1-benzothiophene 1,1-dioxide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8O2S/c9-11(10)6-5-7-3-1-2-4-8(7)11/h1-4H,5-6H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NKPTVQFJWGCELJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CS(=O)(=O)C2=CC=CC=C21 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80300974 | |
Record name | 2,3-dihydro-1-benzothiophene 1,1-dioxide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80300974 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
168.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,3-Dihydrobenzo[b]thiophene 1,1-dioxide | |
CAS RN |
14315-13-0 | |
Record name | 2,1-dioxide | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=140239 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2,3-dihydro-1-benzothiophene 1,1-dioxide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80300974 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,3-Dihydrobenzo[b]thiophene 1,1-dioxide | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/AHT3F3DWS6 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details
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